molecular formula C22H22N6O3 B2987904 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899970-16-2

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2987904
M. Wt: 418.457
InChI Key: WIXJMCHKXRVHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide” is a chemical compound that has generated interest in the scientific community due to its potential application in various fields. It is also known by registry numbers ZINC000004939860 .

Scientific Research Applications

Herbicide Action Mechanisms

One of the prominent research areas for compounds structurally related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves their role as herbicides. Substituted pyridazinone compounds, such as those related to this chemical, have been studied for their ability to inhibit photosynthesis and the Hill reaction in plants like barley. These inhibitions are fundamental to the phytotoxicity of certain herbicides, demonstrating the potential utility of related compounds in agricultural applications (Hilton et al., 1969).

Antimicrobial and Antifungal Properties

Compounds structurally similar to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide have been evaluated for antimicrobial and antifungal properties. For instance, certain nitrobenzamide derivatives have shown efficacy against pathogens like Mycobacterium tuberculosis, Candida spp., and Trichophyton mentagrophytes. These findings highlight the potential of related compounds in developing new antimicrobial agents (Opletalová et al., 2006).

Antineoplastic Activity

Research into the antineoplastic (anti-cancer) properties of compounds related to N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been conducted. For example, certain derivatives in this chemical class have shown varying degrees of antineoplastic activity against different cancer cell lines. This suggests a potential role for these compounds in cancer treatment research (Abdel-Hafez, 2007).

properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXJMCHKXRVHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

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